5,7-Dibromo-4-chloroquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3Br2ClN2 |
|---|---|
Molecular Weight |
322.38 g/mol |
IUPAC Name |
5,7-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H |
InChI Key |
MMNLQFHOBYVSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dibromo 4 Chloroquinazoline and Its Precursors
Synthesis of Key Halogenated Quinazolinone Intermediates
The foundational step in producing 5,7-dibromo-4-chloroquinazoline is the synthesis of a suitably substituted quinazolin-4(3H)-one core. This involves creating the dibrominated scaffold, which then serves as the immediate precursor for the final chlorination stage.
Approaches to 5,7-Dibromoquinazolin-4(3H)-one
The synthesis of 6,8-dibromo-2-arylquinazolin-4(3H)-one derivatives has been reported through a two-step process. nih.gov The initial step involves the bromination of anthranilamide using N-bromosuccinimide (NBS) in chloroform (B151607) at room temperature. nih.gov This is followed by the cyclization of the resulting 2-amino-3,5-dibromobenzamide (B176797) with an appropriate aromatic aldehyde in refluxing ethanol (B145695), with copper(II) chloride added to facilitate the reaction. nih.gov While this method yields 6,8-dibromo derivatives, the synthesis of the specific 5,7-dibromo isomer would necessitate starting with the corresponding 2-amino-4,6-dibromobenzamide.
Another relevant synthesis is that of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one, which can be converted to corresponding quinazolinone derivatives. researchgate.net This highlights a common strategy where a pre-brominated anthranilic acid derivative is cyclized to form the heterocyclic core.
Regioselective Bromination Strategies for Quinazoline (B50416) Cores
Achieving specific bromination patterns on the quinazoline ring is crucial. While direct bromination of the quinazolinone core can be challenging due to multiple reactive sites, regioselective methods have been developed for related heterocyclic systems. For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, yielding either C3-monobrominated or C1,C3-dibrominated products with high selectivity. nih.gov Such mild brominating agents could potentially be adapted for the selective bromination of the quinazoline nucleus.
Furthermore, the choice of brominating agent and reaction conditions can significantly influence the regioselectivity. For example, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium provides a practical alternative to liquid bromine for regioselective bromination of various organic compounds. rsc.org The precise control over the stoichiometry and reaction environment is key to directing the bromine atoms to the desired positions on the quinazoline scaffold.
Chlorination Techniques for C-4 Position Conversion
The transformation of the C-4 carbonyl group of the quinazolin-4(3H)-one to a chloro group is a pivotal step, rendering the position susceptible to nucleophilic substitution for further derivatization.
Transformation of Quinazolin-4(3H)-ones to 4-Chloroquinazolines using Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂)
The conversion of quinazolin-4(3H)-ones to their 4-chloro counterparts is a widely employed and essential transformation in quinazoline chemistry. This is most commonly achieved using either phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netresearchgate.netresearchgate.net Refluxing the quinazolin-4(3H)-one in an excess of POCl₃ is a standard procedure to effect this oxidative aromatization. researchgate.net Similarly, heating the quinazolin-4(3H)-one with SOCl₂, often in the presence of a catalytic amount of dimethylformamide (DMF), also yields the desired 4-chloroquinazoline (B184009). researchgate.netresearchgate.netresearchgate.net
The reaction with POCl₃ can proceed in distinct stages. An initial phosphorylation occurs at lower temperatures, which upon heating, converts to the chloroquinazoline. nih.gov A solvent-free method using equimolar amounts of POCl₃ and a base like pyridine (B92270) at high temperatures has also been developed for large-scale preparations of various chloro-heterocycles, including 2,4-dichloroquinoline. nih.gov
| Reagent | Conditions | Observations |
| POCl₃ | Refluxing in excess reagent | Common and effective method. researchgate.net |
| SOCl₂/DMF | Reflux | High yields and purity are often achieved. researchgate.net |
| POCl₃/Pyridine | Solvent-free, high temperature | Suitable for large-scale synthesis. nih.gov |
| POCl₃ | Temperature-controlled | Proceeds via a two-stage mechanism involving phosphorylation. nih.gov |
Influence of Reagents and Catalytic Additives on Chlorination Efficiency
The efficiency of the chlorination reaction can be significantly influenced by the choice of reagents and the presence of catalytic additives. N,N-Dimethylformamide (DMF) is a well-known catalyst for chlorinations using SOCl₂. researchgate.netjchemtech.com It reacts with SOCl₂ to form a Vilsmeier-Haack type reagent in-situ, which is a more reactive chlorinating species. jchemtech.com The concentration of DMF can be critical; for instance, in certain reactions, a minimum of one equivalent of DMF was required for the desired transformation to occur. jchemtech.com
Tertiary amines, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), are often used as bases in conjunction with POCl₃. researchgate.net These bases neutralize the hydrochloric acid (HCl) generated during the reaction, which can be beneficial for substrates sensitive to acidic conditions and can lead to a more homogenous reaction mixture. researchgate.net The addition of soluble halide salts, like tetraalkylammonium chloride, has also been reported to catalyze the halogenation of 4-hydroxyquinazolines. google.com
The reaction mechanism with POCl₃ can be complex, involving the formation of phosphorylated intermediates. nih.gov Kinetic studies have shown that both chloride ions (Cl⁻) and dichlorophosphoryloxy anions (Cl₂P(O)O⁻) can react with these intermediates, but the product, 4-chloroquinazoline, is formed exclusively from the reaction of O-phosphorylated intermediates with Cl⁻. nih.gov
Direct Synthetic Pathways to this compound
While a stepwise approach involving the synthesis of 5,7-dibromoquinazolin-4(3H)-one followed by chlorination is common, direct synthetic routes to halogenated 4-chloroquinazolines are also conceivable. One could envision a process where a suitably substituted anthranilic acid derivative undergoes a one-pot cyclization and chlorination. For instance, the synthesis of 4-chloro-6-halo-2-phenylquinazolines has been achieved by first preparing the halogenated quinazolin-4(3H)-one, which is then chlorinated. nih.gov A more direct, one-pot procedure would offer advantages in terms of efficiency and atom economy.
The synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline has been reported, which involves the chlorination of the corresponding 6,8-dibromoquinazolinone analog. researchgate.net This demonstrates the feasibility of chlorinating a pre-existing dibrominated quinazolinone core to obtain a tribromo-substituted quinazoline derivative. Adapting this to the 5,7-dibromo isomer is a logical synthetic extension.
Green Chemistry Principles in the Synthesis of Halogenated Quinazolines
The application of green chemistry principles to the synthesis of heterocyclic compounds like halogenated quinazolines is a growing area of focus aimed at reducing the environmental impact of chemical manufacturing. magnusconferences.comdeepdyve.com This involves the use of environmentally benign solvents, catalysts, and energy sources to improve the sustainability of synthetic processes. magnusconferences.com
Several green strategies have been developed for the synthesis of the core quinazoline and quinazolinone structures. researchgate.net These methods aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. magnusconferences.comyoutube.com
One significant advancement is the use of alternative reaction media. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been employed as green solvents for the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled. Microwave-assisted synthesis has also emerged as an energy-efficient technique that can significantly reduce reaction times and improve yields. researchgate.nettandfonline.comresearchgate.net
The development of novel and recyclable catalysts is another cornerstone of green quinazoline synthesis. nih.govresearchgate.net For instance, magnetic nano-catalysts have been designed for the one-pot synthesis of quinazoline derivatives. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss in efficiency, which reduces waste and cost. nih.govresearchgate.net Transition-metal-catalyzed reactions, such as those using copper or iridium, can also offer highly efficient and atom-economical routes to quinazolines. organic-chemistry.org
Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach. nih.govresearchgate.net Performing reactions without a solvent minimizes the generation of volatile organic compound (VOC) waste. Some syntheses of quinazolinone derivatives have been successfully carried out under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. researchgate.net
Table 2: Green Chemistry Approaches in Quinazoline Synthesis
| Green Chemistry Principle | Application in Quinazoline Synthesis | Example | Reference |
| Alternative Solvents | Use of deep eutectic solvents (DES) instead of volatile organic compounds. | Choline chloride:urea deep eutectic solvent for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | One-pot, one-step microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones. | tandfonline.comresearchgate.net |
| Catalysis | Use of recyclable catalysts to minimize waste. | Magnetic graphene oxide supported copper nano-catalyst for the three-component synthesis of quinazoline derivatives. | nih.govresearchgate.net |
| Atom Economy | Transition-metal-catalyzed reactions that maximize the incorporation of starting materials into the final product. | Iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols and amides. | organic-chemistry.org |
| Waste Prevention | Solvent-free reaction conditions. | Phosphotungstic acid catalyzed synthesis of spiro and cyclized quinazolinones under microwave irradiation and solvent-free conditions. | researchgate.net |
The integration of these green chemistry principles into the synthesis of halogenated quinazolines like this compound can lead to more sustainable and environmentally responsible manufacturing processes. magnusconferences.com
Reactivity and Transformations of 5,7 Dibromo 4 Chloroquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The presence of the electron-withdrawing nitrogen atoms in the quinazoline (B50416) ring system activates the C-4 position towards nucleophilic attack, facilitating the displacement of the chloro group. wikipedia.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of quinazoline chemistry. wikipedia.org
Reactivity with Nitrogen Nucleophiles (e.g., amines, hydrazines)
The reaction of 4-chloroquinazolines with various nitrogen nucleophiles, such as primary and secondary amines, is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. mdpi.comnih.gov These reactions are typically carried out by heating the 4-chloroquinazoline (B184009) with the desired amine in a suitable solvent, such as ethanol (B145695) or isopropanol, often in the presence of a base to neutralize the hydrogen chloride that is formed.
The general reactivity trend for amines in these SNAr reactions often correlates with their nucleophilicity and steric hindrance. For instance, less sterically hindered primary amines tend to react more readily than bulky secondary amines. The reaction conditions can be tailored to accommodate a wide array of amines, including aliphatic, aromatic, and heterocyclic amines, leading to a diverse library of 4-aminoquinazolines.
Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles
| Starting Material | Nucleophile | Product |
| 5,7-Dibromo-4-chloroquinazoline | Aniline | 5,7-Dibromo-N-phenylquinazolin-4-amine |
| This compound | Hydrazine (B178648) | 5,7-Dibromo-4-hydrazinylquinazoline |
| This compound | Piperidine | 5,7-Dibromo-4-(piperidin-1-yl)quinazoline |
This table is illustrative and represents the general class of reactions. Specific reaction conditions and yields would be dependent on the individual substrates and reagents.
Reactivity with Oxygen and Sulfur Nucleophiles
In addition to nitrogen nucleophiles, this compound can also react with oxygen and sulfur nucleophiles. For example, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, leads to the formation of the corresponding 4-alkoxy-5,7-dibromoquinazolines. Similarly, reaction with thiolates can be used to introduce sulfur-containing moieties at the C-4 position. These reactions often require anhydrous conditions to prevent hydrolysis of the starting material and the product.
Mechanistic Investigations of C-4 SNAr: α-Nitrogen and Electronic Effects
The high reactivity of the C-4 chloro substituent in 4-chloroquinazolines towards nucleophilic aromatic substitution is attributed to the electronic influence of the heterocyclic nitrogen atoms. The nitrogen atom at position 1 (the α-nitrogen) exerts a significant electron-withdrawing inductive effect, which polarizes the C-4—Cl bond and makes the C-4 carbon more electrophilic. nih.gov
The mechanism of the SNAr reaction at the C-4 position generally proceeds through a two-step addition-elimination pathway. researchgate.netyoutube.comlibretexts.org In the first step, the nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. researchgate.netlibretexts.orgyoutube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the quinazoline ring and, importantly, onto the electronegative nitrogen atoms. youtube.com The presence of electron-withdrawing groups, like the bromine atoms at C-5 and C-7, can further stabilize this intermediate. wikipedia.org In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final substitution product. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogen Centers
While the C-4 chloro group is prone to SNAr reactions, the bromo substituents at the C-5 and C-7 positions are more suitable for transition metal-catalyzed cross-coupling reactions. exlibrisgroup.com This difference in reactivity allows for a sequential and regioselective functionalization of the this compound core.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and can be effectively applied to the bromine atoms of this compound. nih.govlibretexts.orgresearchgate.net This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orguwindsor.ca By carefully selecting the reaction conditions, it is possible to achieve either mono- or diarylation at the C-5 and C-7 positions. For instance, using a stoichiometric amount of the boronic acid can favor monosubstitution, while an excess of the boronic acid will lead to disubstitution.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Starting Material | Boronic Acid | Catalyst | Base | Product (Illustrative) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Bromo-4-chloro-7-phenylquinazoline |
| This compound | 4-Methoxyphenylboronic acid (2 eq.) | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Chloro-5,7-bis(4-methoxyphenyl)quinazoline |
This table provides a general overview. Specific conditions and outcomes may vary.
Sonogashira Cross-Coupling for C-C Bond Formation (alkynylation)
The Sonogashira cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgwikipedia.org In the context of this compound, the Sonogashira coupling can be used to introduce alkynyl groups at the C-5 and C-7 positions. nih.govresearchgate.net
Similar to the Suzuki-Miyaura reaction, the selectivity of the Sonogashira coupling can be controlled by the stoichiometry of the reagents. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a series of steps involving the copper acetylide, leading to the final alkynylated product. libretexts.org It has been noted that in some quinazoline systems, the C-4 chloro atom can also undergo Sonogashira coupling, highlighting the importance of carefully controlling reaction conditions to achieve the desired regioselectivity. nih.gov
Table 3: Illustrative Sonogashira Cross-Coupling Reactions
| Starting Material | Alkyne | Catalyst System | Base | Product (Illustrative) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 5-Bromo-4-chloro-7-(phenylethynyl)quinazoline |
| This compound | Trimethylsilylacetylene (2 eq.) | PdCl₂(PPh₃)₂ / CuI | DIPA | 4-Chloro-5,7-bis((trimethylsilyl)ethynyl)quinazoline |
This table is illustrative. The actual reactivity and product distribution would need to be determined experimentally.
Kumada, Stille, Negishi, and Heck Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov In the context of this compound, these reactions enable the introduction of various organic fragments at specific positions on the quinazoline ring.
Kumada Coupling: This reaction involves the coupling of an organohalide with a Grignard reagent, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is a cost-effective method for creating C-C bonds, particularly for unsymmetrical biaryls. organic-chemistry.org While specific examples with this compound are not extensively documented in the reviewed literature, the general principles of Kumada coupling suggest its applicability. wikipedia.orgorganic-chemistry.org
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. libretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the halide in Stille reactions typically follows the trend I > Br > Cl, suggesting that the bromine atoms at positions 5 and 7 would be more reactive than the chlorine at position 4. wikipedia.orgmdpi.com
Negishi Coupling: This reaction forms C-C bonds by coupling an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is its high reactivity and functional group tolerance, making it suitable for the synthesis of complex molecules. wikipedia.org The standard oxidative addition rate for halides (I > Br >> Cl) also applies here, indicating preferential reaction at the C-Br bonds of this compound. mdpi.comwikipedia.org
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction is a valuable method for the synthesis of substituted alkenes. While traditional Heck reactions face limitations with sterically hindered or polysubstituted alkenes, recent advancements have expanded its scope. nih.gov
Table 1: Overview of Selected Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Typical Halide Reactivity | Key Features |
|---|---|---|---|---|
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd | I > Br > Cl | Cost-effective, useful for biaryls. wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane (R-SnR'₃) | Pd | I > Br > Cl | High functional group tolerance. wikipedia.orgorganic-chemistry.orglibretexts.org |
| Negishi | Organozinc (R-ZnX) | Ni or Pd | I > Br >> Cl | High reactivity and functional group tolerance. wikipedia.org |
| Heck | Alkene | Pd | I > Br > Cl | Forms substituted alkenes. nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency, largely replacing harsher traditional methods. wikipedia.org
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with various generations of phosphine (B1218219) ligands developed to improve reaction rates and yields. wikipedia.orgnih.gov
For this compound, the Buchwald-Hartwig amination allows for the selective introduction of amino groups. The differential reactivity of the halogens plays a key role in determining the site of amination.
Table 2: Buchwald-Hartwig Amination
| Component | Description | Significance |
|---|---|---|
| Aryl Halide | This compound | The substrate for C-N bond formation. |
| Amine | Primary or secondary amines | The nitrogen source for the coupling reaction. |
| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Facilitates the catalytic cycle. libretexts.org |
| Ligand | Phosphine-based (e.g., XPhos, t-BuXPhos) | Crucial for catalyst stability and reactivity. nih.gov |
| Base | (e.g., Cs₂CO₃, t-BuONa) | Promotes the deprotonation of the amine. nih.gov |
Regioselectivity and Orthogonal Reactivity of Halogen Substituents (Br vs. Cl)
The presence of both bromine and chlorine atoms on the quinazoline ring allows for selective and sequential functionalization. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. mdpi.com This inherent difference in reactivity allows for the selective transformation of the bromine atoms at positions 5 and 7 while leaving the chlorine atom at position 4 intact.
However, the electronic environment of the quinazoline ring can influence this reactivity. The chlorine atom at the C-4 position is activated by the adjacent nitrogen atom (an α-nitrogen effect), making it more susceptible to nucleophilic aromatic substitution. mdpi.comresearchgate.net In contrast, for palladium-catalyzed cross-coupling reactions, the C-Br bonds are generally more reactive. mdpi.com This orthogonal reactivity is highly valuable for synthetic chemists, as it enables the stepwise introduction of different substituents at specific positions. For instance, a Suzuki or Stille coupling could be performed selectively at the C-5 and/or C-7 positions, followed by a nucleophilic substitution or a different cross-coupling reaction at the C-4 position.
Other Selective Transformations of Bromine Substituents
Reductive Dehalogenation Strategies
Selective removal of halogen atoms, known as reductive dehalogenation, can be a useful synthetic strategy. In the case of polyhalogenated compounds like this compound, it might be desirable to remove one or more bromine atoms to generate less halogenated quinazoline derivatives. This can often be achieved through catalytic hydrogenation. nih.gov The conditions for such reactions, including the choice of catalyst (e.g., palladium on carbon), solvent, and hydrogen source, can be optimized to achieve selective debromination over dechlorination.
Directed Ortho Metalation (DOM) and Related Reactions
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org
In the context of this compound, the nitrogen atoms within the quinazoline ring system can act as directing groups. harvard.edu However, the presence of halogens introduces a competing pathway: halogen-metal exchange. This exchange is often faster than deprotonation, especially with aryl bromides and iodides. uwindsor.ca Therefore, attempting a DoM reaction on this compound with an organolithium reagent would likely result in lithium-bromine exchange at the 5 or 7 position rather than deprotonation. While this can also be a useful method for functionalization, it is a different transformation than a classical DoM.
Electrophilic Aromatic Substitution Reactions on the Quinazoline Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com However, the quinazoline ring is an electron-deficient system, which deactivates it towards electrophilic attack. The presence of three electron-withdrawing halogen atoms further deactivates the benzene (B151609) portion of the quinazoline ring, making classical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions very challenging.
The mechanism of EAS involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate (the sigma complex). masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. In an electron-deficient system like this compound, the formation of this cationic intermediate is highly disfavored. Therefore, direct electrophilic aromatic substitution on this compound is generally not a viable synthetic route. Alternative strategies, such as those involving palladium-catalyzed C-H activation, may be required to achieve functionalization that would formally be the result of an EAS reaction. researchgate.net
Oxidative and Reductive Manipulations of the Quinazoline Core
The quinazoline ring system can undergo both oxidation, typically at the nitrogen atoms, and reduction of either the pyrimidine (B1678525) or the benzene ring. The presence of multiple halogen substituents, as in this compound, introduces additional considerations, such as the potential for reductive dehalogenation.
Oxidative Manipulations
The oxidation of the quinazoline core primarily involves the formation of N-oxides. The direct oxidation of a quinazoline can lead to a mixture of products due to the presence of two nitrogen atoms (N-1 and N-3).
Research on the direct oxidation of quinazoline derivatives has shown that reagents like monoperphthalic acid can produce a combination of the corresponding N-1-oxide, N-3-oxide, and even the quinazolin-4(3H)-one. nih.gov The reaction's lack of selectivity can be a significant drawback, often resulting in low yields of the desired N-oxide. nih.gov For instance, the treatment of 4-alkylquinazolines with monoperphthalic acid in ether resulted in a mixture of N-1 and N-3 oxides, with the quinazolin-4(3H)-one being a major byproduct. nih.gov
A more controlled approach to synthesizing specific N-oxides involves the oxidation of a partially reduced precursor. The oxidation of 1,2-dihydroquinazoline 3-oxides with activated manganese dioxide (MnO₂) in dichloromethane (B109758) has been shown to be an effective method for producing quinazoline 3-oxides in good to excellent yields. nih.gov This method has been successfully applied to substrates bearing halogen substituents on the benzene ring, such as 6-chloro and 6-bromo derivatives. nih.gov Given these findings, it is plausible that a similar strategy could be employed for a precursor of this compound.
Many synthetic routes to quinazolines incorporate an oxidative step to aromatize the heterocyclic ring. mdpi.comnih.govfrontiersin.org These methods, while foundational to quinazoline chemistry, represent the formation of the core rather than a manipulation of a pre-existing quinazoline.
Table 1: Oxidation of Substituted Quinazoline Precursors
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Alkyl-6-halo-1,2-dihydroquinazoline 3-oxide (halo = Cl, Br) | MnO₂, CH₂Cl₂, 50 °C | 2-Alkyl-6-haloquinazoline 3-oxide | 54–88 | nih.gov |
| Quinazoline | Recombinant soluble di-iron monooxygenase (SDIMO) | Quinazoline 3-oxide | 67 | nih.gov |
| 4-Alkylquinazoline | Monoperphthalic acid, ether, RT | Mixture of N-1-oxide, N-3-oxide, and quinazolin-4(3H)-one | N/A | nih.gov |
Reductive Manipulations
The reduction of the quinazoline core can affect either the pyrimidine ring, the benzene ring, or both. For halogenated quinazolines, a significant competing reaction is reductive dehalogenation.
Catalytic hydrogenation is a common method for the reduction of the quinazoline ring system. The choice of catalyst and reaction conditions can influence the outcome of the reduction. For example, the hydrogenation of 3-substituted 4(3H)-quinazolinones using palladium or platinum oxide catalysts has been reported to yield the corresponding 1,2-dihydro derivatives. Complete reduction of the benzene portion of the quinazolinone ring to give octahydro-4(1H)-quinazolinones can be achieved using platinum oxide.
A major consideration for the reduction of this compound is the potential for the removal of the halogen atoms. Reductive dehalogenation is a well-documented process for polyhaloaromatic compounds. google.comnih.govepa.gov This reaction can be promoted by various reducing agents, including catalytic hydrogenation systems. The selectivity of dehalogenation versus hydrogenation of the aromatic system is a critical aspect. For instance, in the catalytic reduction of compounds containing both benzyl (B1604629) groups and aromatic halogens, the pH of the reaction medium has been shown to be a key factor in controlling the selectivity between debenzylation and dehalogenation. researchgate.net This suggests that by carefully controlling the reaction conditions, it might be possible to selectively reduce the quinazoline core while retaining the halogen substituents, or conversely, to achieve dehalogenation.
Chemical reducing agents can also be employed. The use of sodium or calcium in lower alcohols like methanol (B129727) is a known method for the dehalogenation of polyhaloaromatics. google.com This highlights a potential pathway for the complete removal of the bromine and chlorine atoms from this compound to yield the parent quinazoline.
Table 2: Reductive Transformations of Quinazoline Derivatives
| Substrate Type | Reagent/Conditions | Product Type | Key Observations | Reference |
|---|---|---|---|---|
| 3-Substituted 4(3H)-quinazolinones | H₂, Pd or PtO₂ | 1,2-Dihydro-4(3H)-quinazolinones | Reduction of the pyrimidine ring. | nih.gov |
| Chiral 4(3H)-quinazolinone | H₂, PtO₂ | Octahydro-4(1H)-quinazolinones | Reduction of the benzene ring. | nih.gov |
| Polyhaloaromatic Compounds | Na or Ca in lower alcohol (e.g., methanol) | Dehalogenated aromatic compounds | Effective for reductive dehalogenation. | google.com |
| 4-Chloro-N,N-dibenzylaniline | H₂, Pd catalyst, buffered solvent | Selectively dechlorinated or debenzylated products | Selectivity is highly dependent on pH. | researchgate.net |
Derivatization Strategies and Analogue Synthesis Based on 5,7 Dibromo 4 Chloroquinazoline Scaffold
Design Principles for Diverse Quinazoline (B50416) Libraries
The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds, including approved drugs like gefitinib (B1684475) and erlotinib. nih.govbeilstein-journals.org The design of diverse quinazoline libraries hinges on several key principles aimed at exploring vast chemical space to identify novel compounds with desired biological activities or material properties. nih.govnih.gov
Core Principles:
Scaffold-Based Design: The strategy starts with a core structure, such as 5,7-dibromo-4-chloroquinazoline, which is known to interact with certain biological targets or possess useful photophysical properties. The inherent reactivity of this scaffold is then exploited to generate a large number of analogues.
Structural Diversity: The primary goal is to introduce maximum structural diversity. This is achieved by varying substituents at different positions on the quinazoline ring. For the this compound scaffold, positions 4, 5, and 7 are prime candidates for modification. The introduction of various aryl, heteroaryl, alkyl, and heterocyclic groups allows for systematic exploration of the structure-activity relationship (SAR). researchgate.netnih.gov
Pharmacophore-Guided Synthesis: In drug discovery, design often focuses on incorporating specific pharmacophores—structural features responsible for a drug's biological activity. For instance, the 4-anilinoquinazoline (B1210976) moiety is a well-known inhibitor of receptor tyrosine kinases (RTKs) like EGFR. nih.govbeilstein-journals.org Libraries are therefore designed to include a variety of substituted anilines at the C4 position.
Combinatorial and Automated Synthesis: To efficiently generate large libraries, combinatorial chemistry and automated synthesis platforms are often employed. researchgate.net These techniques allow for the rapid production of thousands of unique compounds by reacting a set of core molecules with a diverse range of building blocks, significantly accelerating the discovery process. researchgate.net
"Escape from Flatness": Modern library design often emphasizes the creation of three-dimensional structures to improve interaction with complex biological targets. While the quinazoline core is planar, introducing non-planar or orthogonally oriented substituents can enhance the 3D character of the molecules.
Sequential and Selective Functionalization of Multiple Halogen Sites
The key to unlocking the potential of the this compound scaffold lies in the differential reactivity of its three halogen-carbon bonds. This allows for controlled, stepwise functionalization, enabling the precise construction of polysubstituted quinazolines.
The general order of reactivity for C-X bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. However, the position on the quinazoline ring significantly influences this reactivity. The C4-Cl bond is highly activated due to the electron-withdrawing effect of the adjacent nitrogen atom (N3), making it more susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition by palladium catalysts than the C-Br bonds on the benzene (B151609) ring. mdpi.com
This reactivity difference is the foundation for selective functionalization:
Reaction at C4: The most reactive site is the C4 position. It readily undergoes SNAr with various nucleophiles (amines, thiols) or participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) under conditions that leave the C5-Br and C7-Br bonds intact. mdpi.comnih.gov For example, 2-aryl-6,8-dibromo-4-chloroquinazolines exclusively undergo Sonogashira cross-coupling at the C4 position to replace the chlorine atom. mdpi.com
Reaction at C5/C7: Once the C4 position is functionalized, the less reactive C-Br bonds at positions 5 and 7 can be targeted. This typically requires more forcing reaction conditions (e.g., higher temperatures, different catalysts or ligands) to achieve cross-coupling.
This sequential approach allows for the introduction of three different substituents in a controlled manner, as demonstrated in the development of trisubstituted quinazolines. nih.gov A typical sequence involves a nucleophilic substitution or a mild cross-coupling at C4, followed by a more robust cross-coupling reaction to modify the C5 and/or C7 positions.
Synthesis of Polyfunctionalized Quinazoline Scaffolds with Varying Electronic and Steric Properties
Building upon the principles of selective functionalization, a wide variety of polyfunctionalized quinazolines can be synthesized from the this compound scaffold. The choice of reaction and coupling partners allows for the precise tuning of the final molecule's electronic (electron-donating vs. electron-withdrawing) and steric (bulky vs. compact) properties. beilstein-journals.org
Common derivatization reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the halogenated quinazoline with various aryl- or heteroarylboronic acids. This allows for the introduction of a vast range of aromatic and heteroaromatic systems at positions 4, 5, and 7. nih.gov
Sonogashira Coupling: This reaction introduces alkynyl groups, which are valuable for extending conjugation and can serve as handles for further transformations. The C4-Cl position of 2-aryl-6,8-dibromo-4-chloroquinazolines can be selectively alkynylated, leaving the bromine atoms untouched for subsequent reactions. mdpi.com
Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds, allowing the introduction of primary and secondary amines, including anilines and various aliphatic or heterocyclic amines, at the halogenated positions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The activated C4-Cl bond is particularly susceptible to direct displacement by strong nucleophiles like amines (aliphatic and aromatic), alkoxides, and thiols, providing a straightforward, often metal-free, route to 4-substituted quinazolines. nih.govekb.eg
This toolbox enables the creation of complex molecules with tailored properties. For instance, introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aryl rings coupled to the quinazoline core can systematically alter the molecule's electronics, which is crucial for applications in optoelectronics or for modulating binding affinity to biological targets. beilstein-journals.org
Table 1: Examples of Polyfunctionalized Quinazoline Synthesis
| Starting Material | Reagent(s) | Reaction Type | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Terminal Alkynes, Pd/Cu catalyst | Sonogashira Coupling | C4 | 4-Alkynyl-6,8-dibromoquinazoline | mdpi.com |
| 2,4,7-Trichloroquinazoline | Arylboronic Acid, Pd catalyst | Suzuki-Miyaura Coupling | C4, then C2, then C7 | 2,4,7-Trisubstituted Quinazoline | nih.gov |
| 4-Chloro-6-halo-2-phenylquinazoline | Substituted N-methylanilines | N-Arylation | C4 | 4-Anilino-6-halo-2-phenylquinazoline | nih.gov |
| 6,8-Dibromo-2-(3,4-dichlorophenyl)-4-chloroquinazoline | Thiourea | Nucleophilic Substitution | C4 | 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazoline-4(3H)-thione | ekb.eg |
Introduction of Heterocyclic and Aliphatic Moieties
The versatility of the this compound scaffold extends to the incorporation of a wide range of non-aromatic substituents, including both heterocyclic and aliphatic groups. journament.combritannica.com These moieties are often introduced to improve properties such as solubility, metabolic stability, and binding interactions in a biological context.
Heterocyclic Moieties: Heterocycles are ring structures containing at least one non-carbon atom (e.g., nitrogen, oxygen, sulfur). britannica.comnumberanalytics.com They are prevalent in pharmaceuticals. The activated C4-Cl bond of the quinazoline scaffold is readily displaced by nitrogen nucleophiles from common heterocycles. Examples include:
Piperazine and Morpholine: These saturated heterocycles are frequently added to improve pharmacokinetic properties.
Pyrrolidine and Piperidine: These are also common additions at the C4 position.
Azoles (e.g., Imidazole, Pyrazole, Triazole): These aromatic heterocycles can be introduced via N-arylation reactions to explore different binding interactions. cem.com
Aliphatic Moieties: Aliphatic groups are non-aromatic hydrocarbon chains. They can be introduced via several methods:
Nucleophilic Substitution: Simple aliphatic amines can displace the C4-chloro group to yield 4-(alkylamino)quinazolines. beilstein-journals.org
Cross-Coupling Reactions: While less common than with aryl partners, certain cross-coupling reactions can install alkyl groups. For example, Negishi or Kumada couplings can be utilized.
The introduction of these moieties significantly expands the accessible chemical space, allowing for the creation of derivatives with diverse physical and biological profiles.
Ring Fused Derivatives from this compound (e.g., triazoloquinazolines)
A particularly powerful derivatization strategy involves using the reactivity of a substituent at C4 to cyclize back onto the quinazoline ring, forming a new, fused heterocyclic system. A prime example is the synthesis of triazolo[4,3-c]quinazolines.
The general synthetic route proceeds in two steps:
Hydrazinolysis: The this compound is first treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄). nih.gov The highly nucleophilic hydrazine displaces the chlorine atom at the C4 position to form a 5,7-dibromo-4-hydrazinoquinazoline intermediate. researchgate.netnih.gov
Cyclization: This hydrazino intermediate is then reacted with a one-carbon synthon, which can be an aldehyde, orthoester, or acid chloride. nih.govjournament.com The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon, and subsequent intramolecular cyclization onto the N3 position of the quinazoline ring, followed by dehydration or elimination, yields the fused journament.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazoline ring system. ekb.eg
Table 2: Synthesis of Fused Triazoloquinazolines
| Intermediate | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Carboxyvinyl-6,8-dibromo-4-hydrazinoquinazoline | Aromatic Aldehydes | 5-Substituted- journament.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazoline | nih.gov |
| 2-Carboxyvinyl-6,8-dibromo-4-hydrazinoquinazoline | Acetyl Hydrazide | 7,9-Dibromo-3-methyl- journament.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazolin-5-yl propenoic acid | nih.gov |
| 6,8-Dibromo-2-(3,4-dichlorophenyl)-4-hydrazinylquinazoline | Carbon Disulfide | 7,9-Dibromo-5-(3,4-dichlorophenyl)- journament.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazoline-3(2H)-thione | ekb.eg |
| 2-Ethoxy-4-hydrazinoquinazoline | Acid Chlorides (e.g., benzoyl, cinnamoyl) | 5-Ethoxy-2-substituted- journament.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-c]quinazoline | nih.gov |
This strategy effectively transforms the planar quinazoline scaffold into a more complex, rigid, and three-dimensional polycyclic system, opening up new avenues for exploring biological activity and material applications.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of quinazoline (B50416) derivatives. sapub.orgnih.govresearchgate.net By approximating the exchange-correlation energy, DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), can provide accurate predictions of molecular geometries, energies, and other properties. researchgate.netnih.gov These calculations form the foundation for understanding the molecule's reactivity, stability, and spectroscopic signatures. While specific DFT studies exclusively on 5,7-Dibromo-4-chloroquinazoline are not prevalent in the literature, extensive research on structurally similar halogenated and substituted quinazolines allows for a reliable extrapolation of its expected properties. sapub.orgnih.gov
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. beilstein-journals.orgnih.gov A smaller energy gap suggests higher reactivity. nih.govnih.gov For substituted quinazolines, the LUMO is often localized on the quinazoline core, particularly around the pyrimidine (B1678525) ring, indicating its role as the primary electron-accepting unit. beilstein-journals.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. nih.govajchem-a.com For this compound, the MEP would show negative potential (electron-rich regions) concentrated around the electronegative nitrogen and halogen atoms. nih.gov Conversely, positive potential (electron-poor regions) would be located on the hydrogen atoms and, significantly, on the C4 carbon atom, which is bonded to the chlorine atom. This pronounced positive potential at C4 highlights it as the most probable site for nucleophilic attack. nih.govmdpi.com
Table 1: Predicted Electronic Properties for this compound based on Analogous Compounds Note: Values are estimations based on DFT calculations reported for similar heterocyclic compounds and will vary with the specific computational method and basis set used.
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Electron-donating capability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, and it serves as a direct measure of that bond's strength. Theoretical calculations, particularly using DFT and more advanced composite methods like G4, are employed to predict BDEs for halogenated aromatic compounds. rsc.orgrsc.org
A consistent trend observed in these calculations is that the BDE for a C-Cl bond is significantly higher than that for a corresponding C-Br bond, indicating greater stability of the C-Cl bond. rsc.orgnih.gov For this compound, the C-Cl bond at the 4-position is predicted to be the most labile of the carbon-halogen bonds. DFT studies on other 4-chloroquinazolines and related heterocycles show that the C-Cl bond at a position alpha to a ring nitrogen (like C4) is weaker than C-X bonds on the carbocyclic ring. nih.gov This is attributed to the electronic influence of the heterocyclic nitrogen atoms. The C-Br bonds at positions 5 and 7 are expected to be stronger than the C4-Cl bond but weaker than a C-Cl bond at a similar position on the benzene (B151609) ring. nih.gov This hierarchy of bond strengths is critical in predicting the regioselectivity of reactions, such as cross-coupling, where the weakest bond is typically the first to react.
Table 2: Estimated Bond Dissociation Energies (BDE) for this compound Note: Values are in kcal/mol and are estimates based on DFT calculations for related aromatic halides.
| Bond | Estimated BDE (kcal/mol) | Relative Reactivity |
|---|---|---|
| C4-Cl | 80 - 85 | Highest (Most Labile) |
| C5-Br | 85 - 90 | Intermediate |
| C7-Br | 85 - 90 | Intermediate |
DFT calculations are a valuable tool for predicting the spectroscopic features of molecules, which aids in their structural elucidation. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical calculation of ¹H and ¹³C NMR chemical shifts. nih.govaminer.org For this compound, the ¹H NMR spectrum is expected to show two singlets in the aromatic region for the H6 and H8 protons. In the ¹³C NMR spectrum, predicting the chemical shifts for carbons directly bonded to halogens can be challenging, with calculations for chlorinated carbons sometimes showing systematic discrepancies from experimental values. researchgate.net
IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies of infrared absorption bands. The calculated spectrum for this compound would feature characteristic peaks for the C-H stretching of the aromatic ring, various stretching and bending modes of the quinazoline core, and the distinct stretching vibrations of the C-Cl and C-Br bonds at lower frequencies. sapub.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis spectra. nih.gov Quinazoline derivatives typically exhibit strong absorption bands in the UV region (around 200-350 nm) corresponding to π → π* transitions within the aromatic system. beilstein-journals.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Region/Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 8.0 - 9.0 ppm (singlets) |
| ¹³C NMR | Chemical Shift (δ) | 120 - 160 ppm |
| IR | Vibrational Frequency (cm⁻¹) | ~3100 (Ar C-H stretch), 1500-1600 (C=C/C=N stretch), <800 (C-X stretch) |
| UV-Vis | Absorption Maximum (λmax) | 220 - 350 nm |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms. For 4-chloroquinazolines, the most significant reaction is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom at the C4 position is displaced. nih.gov Computational studies on the SNAr reaction of 4-chloroquinazoline (B184009) with various nucleophiles, like amines, have been performed to understand its regioselectivity and kinetics. mdpi.comresearchgate.netnih.gov
These studies consistently show that the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than other positions. mdpi.com DFT calculations of the transition state geometries and their corresponding activation energies confirm this preference. The reaction pathway for the attack of an amine at C4 has a lower activation energy barrier compared to an attack at C2 in analogous dichloroquinazoline systems. mdpi.com This reactivity is governed by the electronic structure, where the LUMO has a large coefficient on the C4 carbon, making it the kinetically and thermodynamically favored site for substitution. mdpi.com The mechanism is generally considered a stepwise SNAr process involving a Meisenheimer-like intermediate, which can be stabilized by the solvent or through hydrogen bonding interactions. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis (if applicable)
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govyoutube.com However, for a small and structurally rigid molecule like this compound, which is largely planar, extensive conformational analysis of the isolated molecule is not particularly relevant. researchgate.net Its conformational freedom is highly restricted. MD simulations would become highly applicable when studying the molecule's interactions within a more complex system, such as its binding dynamics within the active site of a target protein or its propensity to self-associate and form aggregates in solution. nih.gov Such specific simulations for this compound are not widely documented.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural properties of a series of compounds with their chemical reactivity. This is analogous to Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structure with biological activity. nih.govnih.gov
While specific QSRR studies focusing on the reactivity of this compound have not been identified, the methodology is well-established. A QSRR model for a series of substituted quinazolines could be developed by calculating a range of molecular descriptors (e.g., electronic descriptors like HOMO/LUMO energies, charge on C4; steric descriptors; and topological descriptors) and correlating them with an experimental measure of reactivity, such as the rate constant for an SNAr reaction. Such models, often built using statistical methods like partial least squares (PLS), can provide valuable insights into the key structural features that govern reactivity and allow for the prediction of reactivity for new, unsynthesized compounds. nih.govnih.gov
Applications of 5,7 Dibromo 4 Chloroquinazoline As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Novel Heterocyclic Systems
The 5,7-Dibromo-4-chloroquinazoline scaffold is a pivotal starting material for the synthesis of a variety of novel and complex heterocyclic systems. The reactivity of the chlorine atom at the C-4 position makes it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of various nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of new carbon-heteroatom bonds and the construction of diverse heterocyclic frameworks.
One notable application is in the synthesis of fused triazolo-quinazoline derivatives. For instance, a closely related derivative, 2-carboxyvinyl-6,8-dibromo-4-chloroquinazoline, has been shown to react with hydrazine (B178648) hydrate (B1144303) to replace the chloro group with a hydrazine moiety. This intermediate can then undergo condensation with aromatic aldehydes to furnish a series of fused 5-substituted- iapchem.orgmdpi.comphyschemres.orgtriazoloquinazolines. researchgate.net Furthermore, reaction with acyl hydrazides, such as acetyl hydrazide, can yield other complex heterocyclic systems like 7,9-dibromo-3-methyl- iapchem.orgmdpi.comphyschemres.orgtriazolo[4,3-c]quinazolin-5-yl-2-propenoic acid. researchgate.net These reactions highlight the utility of the dibromo-4-chloroquinazoline core in building intricate, multi-ring structures.
The simple replacement of the chlorine atom at position 4 with different amines can also lead to the production of 4-heteroarylquinazoline derivatives and fused quinazolino[4,3-c]quinazolines. researchgate.net The versatility of this synthetic handle allows for the creation of a broad spectrum of heterocyclic compounds with potential applications in various fields of chemistry.
Scaffold for Diversification in Chemical Library Synthesis
The structural framework of this compound is exceptionally well-suited for the generation of chemical libraries, which are crucial for drug discovery and material science research. The concept of a "scaffold" implies a core molecular structure upon which a variety of substituents can be systematically introduced to create a large and diverse set of related compounds. This compound fits this role perfectly due to its multiple, orthogonally reactive sites.
The primary point of diversification is the highly reactive 4-chloro group, which can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a vast array of side chains and functional groups at this position. Subsequently, the bromine atoms at the 5 and 7 positions can be subjected to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, introducing further diversity in a controlled and predictable manner.
This multi-faceted reactivity allows chemists to systematically vary the substituents at three different positions on the quinazoline (B50416) core, leading to the rapid generation of a large library of analogues. Such libraries are invaluable for structure-activity relationship (SAR) studies, where the systematic modification of a molecule's structure is used to understand its biological activity or material properties. The quinazolinone scaffold, a derivative of quinazoline, has been successfully utilized in this manner to create libraries of compounds with antifungal properties. nih.gov
Role in Methodological Development in Quinazoline Chemistry
The unique reactivity of this compound and its analogues has played a significant role in the development of new synthetic methodologies within quinazoline chemistry. The presence of the electron-withdrawing bromine atoms and the reactive chloro group provides a platform for exploring and optimizing various chemical transformations.
For example, the synthesis of 2-carboxyvinyl-6,8-dibromo-4-chloroquinazoline itself involves the chlorination of the corresponding 6,8-dibromoquinazolinone analogue. researchgate.net The oxidative aromatization of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a key transformation in quinazoline chemistry, often employing reagents like phosphorus oxychloride (POCl₃). researchgate.net The successful application of this reaction to a dibrominated substrate contributes to the robustness and scope of this methodology.
Furthermore, the subsequent reactions of the 4-chloro group with various nucleophiles, and the potential for selective cross-coupling at the 5- and 7-positions, drive the development of regioselective reaction conditions. Chemists can investigate the influence of catalysts, ligands, and reaction parameters to achieve selective functionalization of one bromine atom over the other, or to perform sequential couplings. These studies not only expand the toolbox of reactions available for quinazoline synthesis but also provide deeper insights into the electronic and steric factors that govern the reactivity of this important heterocyclic system. The development of efficient, metal-free methods for constructing related fused heterocyclic systems, such as pyrazolo-[1,5-c]quinazolinones, further illustrates the ongoing innovation in this area. nih.gov
Potential in Advanced Materials Chemistry
While specific studies on this compound in advanced materials are not extensively documented, its structural features suggest significant potential in this domain, particularly in the development of chromophores with tailored photophysical properties and as a building block for organic electronics.
The quinazoline ring system is a heteroaromatic scaffold that can exhibit interesting electronic and optical properties. The introduction of heavy atoms like bromine can influence these properties through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence. This makes dibrominated quinazolines potential candidates for use in organic light-emitting diodes (OLEDs) that utilize phosphorescent emitters.
Furthermore, the ability to functionalize the scaffold at the 4-, 5-, and 7-positions allows for the fine-tuning of the molecule's electronic structure. By introducing electron-donating or electron-withdrawing groups through the reactions described previously, the HOMO and LUMO energy levels can be modulated. This is a key strategy in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The rigid, planar nature of the quinazoline core can also promote π-π stacking, which is crucial for efficient charge transport in organic electronic devices.
The versatility of this compound as a synthetic intermediate allows for the construction of larger, conjugated systems by linking multiple quinazoline units or by attaching other photoactive moieties. This modular approach is highly desirable in materials science for creating novel materials with customized electronic and photophysical characteristics.
Corrosion Inhibition Studies
Quinazoline derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. iapchem.orgphyschemres.org The mechanism of their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the interaction of the lone pair electrons of heteroatoms (like nitrogen) and the π-electrons of the aromatic system with the vacant d-orbitals of the metal atoms. biointerfaceresearch.com
In the case of this compound, several structural features suggest its potential as a corrosion inhibitor. The molecule contains two nitrogen atoms in the quinazoline ring, which can act as active centers for adsorption. The presence of the bromine and chlorine atoms can further enhance its performance. Halogen atoms can participate in the adsorption process through their lone pair electrons and can also influence the electronic distribution within the molecule, thereby strengthening the adsorption onto the metal surface.
Table of Research Findings on Quinazoline Derivatives as Corrosion Inhibitors
| Quinazoline Derivative Type | Metal/Alloy | Corrosive Medium | Key Findings |
| Chlorophenyl and nitrophenyl quinazolines | Carbon Steel | 2 M HCl | Effective corrosion inhibitors. physchemres.org |
| Metolazone (a quinazoline derivative) | Mild Steel | 0.02-0.08 M HCl | Mixed-type inhibitor, follows Langmuir adsorption isotherm. iapchem.org |
| 3-allyl-2-(propylthio) quinazolin-4(3H)-one and related compounds | Carbon Steel | Acidic Environment | Theoretical calculations suggest high corrosion inhibition efficiency. physchemres.org |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | High inhibition efficiency, adsorption on metal surface. biointerfaceresearch.com |
Future Research Directions and Unexplored Avenues in 5,7 Dibromo 4 Chloroquinazoline Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Future research should prioritize the development of synthetic protocols that adhere to green chemistry principles. This includes the use of safer solvents, the reduction of energy consumption, and the design of atom-economical reactions. tandfonline.comorganic-chemistry.org The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste and improve time efficiency. tandfonline.com Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound has shown promise in accelerating reaction times and improving yields in the synthesis of related quinazoline (B50416) derivatives and should be explored for the synthesis of 5,7-Dibromo-4-chloroquinazoline. tandfonline.comdoaj.orgnih.gov
The adoption of flow chemistry represents another promising avenue for the sustainable production of this compound. dtu.dk Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. dtu.dk Research in this area could focus on developing robust and efficient flow-based methods for both the synthesis of the quinazoline core and its subsequent halogenation.
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Solvents | Often relies on hazardous organic solvents. | Prioritizes green solvents like water, ethanol (B145695), or solvent-free conditions. rsc.org |
| Energy | Typically requires high temperatures and long reaction times. | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. tandfonline.comdoaj.org |
| Catalysts | May use stoichiometric and often toxic reagents. | Employs recyclable and non-toxic catalysts. researchgate.net |
| Process | Multi-step with intermediate purification. | Focuses on one-pot reactions and flow chemistry to minimize waste and improve efficiency. tandfonline.comdtu.dk |
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the this compound scaffold is largely dictated by the electrophilic nature of the C4 position and the potential for cross-coupling reactions at the C5 and C7 positions. Future research should aim to uncover novel reaction pathways and catalytic systems to expand the synthetic utility of this versatile building block.
A key area for exploration is the development of novel catalytic systems for the functionalization of the quinazoline core. Current time information in Chatham County, US. While traditional methods often rely on stoichiometric reagents, the use of transition-metal catalysts, such as palladium, copper, and rhodium, has enabled a wide range of C-H activation and cross-coupling reactions on related heterocyclic systems. whiterose.ac.ukresearchgate.netorganic-chemistry.orgrwth-aachen.de Future work should focus on developing selective catalytic systems that can differentiate between the bromo and chloro substituents on the this compound molecule, allowing for programmed and site-specific modifications.
Furthermore, the burgeoning field of photoredox catalysis offers exciting opportunities for the development of novel reaction pathways under mild and environmentally friendly conditions. nih.govderpharmachemica.comrsc.orgrsc.org Visible-light-induced reactions can be harnessed to generate reactive radical intermediates, enabling a host of transformations that are often difficult to achieve through traditional thermal methods. nih.govorganic-chemistry.org Research into the application of photoredox catalysis for the derivatization of this compound could lead to the discovery of unprecedented reactivity and the synthesis of novel molecular architectures.
Investigation of Underexplored Derivatization Strategies
While the nucleophilic substitution of the 4-chloro group is a well-established reaction for quinazolines, a vast landscape of unexplored derivatization strategies remains for this compound. Future research should venture beyond conventional transformations to unlock the full synthetic potential of this molecule.
One promising avenue is the exploration of diverse cross-coupling reactions at the C5 and C7 positions. While Suzuki and Negishi couplings are commonly employed for the formation of C-C bonds, the application of a broader range of cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, could lead to the synthesis of a diverse library of derivatives with unique electronic and steric properties. youtube.comyoutube.com The development of orthogonal strategies that allow for the selective functionalization of the C5 and C7 positions would be particularly valuable.
Post-synthetic modification of the quinazoline core itself represents another underexplored frontier. whiterose.ac.uk Techniques such as late-stage C-H functionalization could be employed to introduce additional substituents onto the benzene (B151609) ring, further expanding the chemical space accessible from this compound. rsc.org Moreover, the exploration of reactions that modify the pyrimidine (B1678525) ring, such as ring-opening and ring-expansion reactions, could lead to the discovery of entirely new heterocyclic scaffolds.
Advanced Theoretical and Computational Modeling for Predictive Synthesis
In concert with experimental work, advanced theoretical and computational modeling can provide invaluable insights into the reactivity and properties of this compound, ultimately guiding the rational design of synthetic strategies. nih.gov
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic structure of the molecule and its derivatives. nih.govacs.orgacs.orgrsc.org Such studies can help in the selection of appropriate catalysts and reaction conditions to achieve desired outcomes. For instance, DFT calculations can predict the relative reactivity of the C-Br and C-Cl bonds, aiding in the development of selective cross-coupling protocols. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of this compound derivatives with their biological or material properties. frontiersin.org This can facilitate the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. The integration of artificial intelligence and machine learning algorithms could further enhance the predictive power of these models, accelerating the discovery of new functional molecules.
Table 2: Computational Tools and Their Applications
| Computational Tool | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity, analysis of electronic properties. nih.govacs.orgacs.orgrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or material properties, virtual screening of compound libraries. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets or other molecules. |
Integration into Complex Polycyclic Aromatic Systems for Chemical Applications
The rigid and planar nature of the quinazoline core makes this compound an excellent building block for the construction of complex polycyclic aromatic systems (PASs). researchgate.netnih.govrsc.org These extended π-systems often exhibit unique photophysical and electronic properties, making them attractive targets for applications in materials science. researchgate.netnih.gov
Future research should focus on developing synthetic strategies to incorporate the this compound unit into larger, well-defined polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. rsc.orggenome.jp This could be achieved through a combination of cross-coupling reactions and intramolecular cyclization strategies. The resulting materials could be investigated for their potential as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The presence of the nitrogen atoms and the halogen substituents in the this compound moiety provides handles for fine-tuning the electronic properties and intermolecular interactions of the resulting PASs. This tunability is crucial for optimizing the performance of these materials in various applications. The synthesis and characterization of these novel polycyclic systems will not only expand the fundamental understanding of their structure-property relationships but also pave the way for the development of next-generation organic electronic materials. researchgate.net
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5,7-Dibromo-4-chloroquinazoline, and how are yields maximized?
Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. For example, halogenation of 4-chloroquinazoline derivatives using bromine or brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled temperature (70–90°C) can introduce bromine at positions 5 and 6. Yield optimization requires precise stoichiometry (e.g., 2.2 equivalents of Br₂ per bromination site) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (e.g., ethyl acetate/heptane gradients) or recrystallization (water-ethanol mixtures) is critical, with yields typically ranging from 60% to 80% .
Q. Q2. How is the purity and structural integrity of this compound validated?
Methodological Answer: Characterization involves:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 120–160 ppm) for the quinazoline core, with distinct shifts for Br and Cl substituents .
- LCMS : Molecular ion peaks (e.g., [M+1]+) confirm molecular weight.
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
- Melting point consistency : Sharp melting points (e.g., 141–143°C) indicate purity .
Advanced Research Questions
Q. Q3. How do steric and electronic factors influence the regioselectivity of substitution reactions in this compound?
Methodological Answer: Regioselectivity is governed by:
- Electrophilic aromatic substitution (EAS) : Bromine’s electron-withdrawing effect deactivates the quinazoline ring, directing further substitutions to less hindered positions. Computational modeling (DFT) predicts activation energies for competing pathways .
- Nucleophilic displacement : The 4-chloro group is highly reactive toward amines or alkoxides. Steric hindrance from 5,7-dibromo substituents slows kinetics, requiring elevated temperatures (90–120°C) and polar aprotic solvents (e.g., DMF) .
Q. Q4. How can contradictory spectroscopic data (e.g., NMR vs. LCMS) be resolved during structural analysis?
Methodological Answer:
- Triangulation : Cross-validate using multiple techniques. For instance, LCMS confirms molecular weight, while NOESY NMR resolves stereochemical ambiguities .
- Isotopic labeling : Use deuterated solvents to suppress interfering signals in 1H NMR.
- High-resolution mass spectrometry (HRMS) : Resolve discrepancies in fragment ion patterns .
Example : A 2023 study on 6,7-dimethoxyquinazoline derivatives resolved conflicting NMR signals by correlating coupling constants (J = 8.5–2.0 Hz) with spatial arrangements .
Q. Q5. What computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity risks .
Q. Q6. How do reaction conditions (e.g., solvent polarity, catalyst) impact the synthesis of this compound analogs?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions (e.g., hydrolysis).
- Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency in Suzuki reactions, while DIPEA (N,N-diisopropylethylamine) minimizes acid byproducts in SNAr reactions .
- Temperature : Higher temps (90–120°C) accelerate reactions but risk decomposition. Microwave-assisted synthesis reduces time while maintaining yield .
Q. Q7. What strategies mitigate toxicity risks in biological studies of this compound?
Methodological Answer:
- In vitro screening : Use HepG2 cells for hepatotoxicity assessment and Ames tests for mutagenicity .
- Prodrug design : Mask reactive groups (e.g., 4-chloro) with enzymatically cleavable moieties (e.g., ester linkages) .
- Dose optimization : Conduct pharmacokinetic studies (Cmax, AUC) in rodent models to establish safe thresholds .
Contradiction Analysis in Research
Q. Q8. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reproduce conditions : Verify stoichiometry, solvent purity, and inert gas use.
- Byproduct analysis : Use TLC or HPLC to identify side products (e.g., dehalogenated species) .
- Statistical validation : Compare yields across ≥3 independent trials to assess reproducibility .
Example : A 2024 study attributed yield variations (60–80%) to trace moisture in DMF, which hydrolyzes intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
